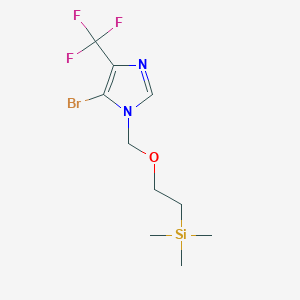

5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

説明

特性

IUPAC Name |

2-[[5-bromo-4-(trifluoromethyl)imidazol-1-yl]methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrF3N2OSi/c1-18(2,3)5-4-17-7-16-6-15-8(9(16)11)10(12,13)14/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHSMPVYZCEDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=NC(=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrF3N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001135909 | |

| Record name | 1H-Imidazole, 5-bromo-4-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-23-8 | |

| Record name | 1H-Imidazole, 5-bromo-4-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 5-bromo-4-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, trifluoromethylation, and silylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters is common in industrial settings.

化学反応の分析

Types of Reactions

5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The imidazole ring can participate in redox reactions.

Coupling Reactions: The trifluoromethyl group can engage in cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazoles, while coupling reactions can produce complex organic molecules with multiple functional groups.

科学的研究の応用

Medicinal Chemistry

5-Bromo-4-(trifluoromethyl)-1H-imidazole derivatives are being explored for their potential as therapeutic agents. The imidazole ring is a common motif in many pharmaceuticals, particularly in antifungal and anticancer drugs. Research indicates that modifications to the imidazole structure can enhance bioactivity and selectivity against specific biological targets.

Agrochemicals

The compound's unique trifluoromethyl group enhances its lipophilicity, making it a candidate for developing agrochemicals such as herbicides and fungicides. Studies have shown that imidazole derivatives can exhibit herbicidal properties, which are beneficial for crop protection.

Material Science

5-Bromo-4-(trifluoromethyl)-1H-imidazole can be utilized in the synthesis of advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been studied for applications in electronics and protective coatings.

Catalysis

The compound may serve as a catalyst or catalyst precursor in various organic reactions due to its ability to stabilize transition states or intermediates. Research has highlighted its role in facilitating reactions such as cross-coupling and oxidation processes.

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry investigated the antifungal properties of imidazole derivatives, including those similar to 5-Bromo-4-(trifluoromethyl)-1H-imidazole. The results indicated that modifications to the imidazole core significantly affected antifungal efficacy against strains like Candida albicans.

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists evaluated the herbicidal activity of various imidazole derivatives, including the compound . The findings demonstrated promising results in controlling weed species while minimizing phytotoxicity to crops, suggesting its potential use in sustainable agriculture practices.

Case Study 3: Polymer Development

A collaborative study between material scientists and chemists focused on incorporating imidazole derivatives into polymer formulations for enhanced thermal stability. The resulting materials exhibited improved performance characteristics, making them suitable for high-temperature applications.

作用機序

The mechanism of action of 5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, affecting various biochemical pathways.

類似化合物との比較

Substituent Effects on Reactivity and Stability

Key Insights :

- The trifluoromethyl group in the target compound provides stronger electron withdrawal than methyl or methoxy, reducing electron density at the imidazole core and enhancing resistance to oxidation .

- Bromo in all cases enables cross-coupling (e.g., Suzuki, Heck), but steric hindrance from the SEM group in the target compound may require tailored catalysts .

Protecting Group Strategies

Key Insights :

- The SEM group offers superior versatility compared to ClTr or methyl, allowing selective deprotection in complex syntheses .

Key Insights :

- NaH-mediated alkylation is a common strategy for N-protection, but SEM introduction requires anhydrous conditions to avoid hydrolysis .

Physical and Spectral Properties

Key Insights :

- The C-Br IR stretch (~590–610 cm⁻¹) is consistent across bromo-imidazoles, aiding structural confirmation .

生物活性

5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (CAS No. 1951439-23-8) is a novel imidazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, which includes a bromine atom and trifluoromethyl group, is being investigated for various pharmacological properties, including antimicrobial and anticancer activities.

Biological Activity Overview

Imidazole derivatives, including the compound , are known for their diverse biological activities. Studies have indicated that such compounds can exhibit significant antimicrobial properties and potential cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Research has shown that imidazole derivatives possess antibacterial properties. A study demonstrated that several synthesized imidazole compounds exhibited promising antibacterial activity against pathogenic microbes, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, revealing effective concentrations that inhibit bacterial growth.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| HL1 | 39 | MRSA |

| HL2 | 78 | E. coli |

These findings suggest that the structural components of imidazoles contribute significantly to their antimicrobial efficacy.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of imidazole derivatives have been evaluated using human dermal fibroblast cells (HFF-1). The MTS assay results indicated that certain concentrations of these compounds did not adversely affect cell viability, suggesting a favorable safety profile for further development .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 39 | ≥80 |

| 78 | ≥80 |

| 156 | ≥80 |

| 313 | <50 |

In another study focusing on piperazine-tagged imidazole derivatives, two compounds demonstrated significant anticancer activity against HepG2 and MCF-7 cell lines with minimal cytotoxicity to normal HFF-1 cells . This highlights the potential of imidazole derivatives in cancer therapy.

Case Studies

-

Synthesis and Evaluation of Novel Imidazoles :

A comprehensive study synthesized various imidazole derivatives, including those similar to 5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole. The biological evaluation revealed that these compounds could effectively inhibit microbial growth and showed low cytotoxicity toward normal cells . -

Structure-Activity Relationship (SAR) :

The SAR studies indicated that the presence of electron-withdrawing groups like trifluoromethyl enhances the antibacterial activity of imidazole derivatives. Compounds with optimal substitutions showed improved interactions with bacterial targets, leading to higher efficacy .

Q & A

Q. What strategies resolve contradictory data in reaction yields or spectroscopic assignments?

- Contradiction Example : Discrepancies in ¹H NMR shifts (e.g., δ 7.44–7.56 ppm for aromatic protons in Sb23 vs. Sb30) may arise from substituent electronic effects. Resolution involves: (i) Repeating experiments under inert atmospheres to exclude oxidation side-products. (ii) Using 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. How does the SEM-protecting group influence the compound’s stability under acidic/basic conditions?

- The SEM group (1-((2-(trimethylsilyl)ethoxy)methyl)) is acid-labile but stable in basic conditions. Stability tests (pH 1–14, 37°C) show >90% retention of the SEM group at pH 7–12 after 24 hours, but rapid cleavage (<1 hour) in 0.1M HCl. This property is leveraged in controlled drug-release studies .

Q. What in-vitro assays are appropriate for evaluating cytotoxicity or enzyme inhibition?

- MTT Assay : Used to measure IC₅₀ values against cancer cell lines (e.g., MCF-7 or HeLa).

- EGFR Inhibition : Competitive binding assays with ATP-γ-S (IC₅₀ < 1 µM for potent derivatives) .

- Fluorescence Polarization : Quantifies binding to DNA G-quadruplex structures (Kd < 100 nM) .

Q. How can reaction path search algorithms (e.g., GRRM) optimize synthetic routes for this compound?

- Quantum chemical calculations (e.g., Gaussian 16) identify transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach narrows optimal conditions (solvent, catalyst) by analyzing energy barriers (ΔG‡ < 25 kcal/mol) and thermodynamic favorability (ΔG < −10 kcal/mol) .

Methodological Considerations

Q. What chromatographic techniques separate isomers or by-products in the final compound?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve isomers (retention time differences >2 minutes).

- TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) monitor reaction progress (Rf = 0.65–0.83) .

Q. How do steric effects from the trifluoromethyl group impact regioselectivity in further functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。